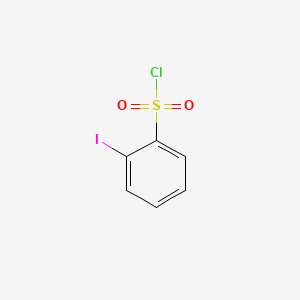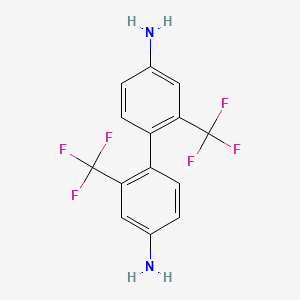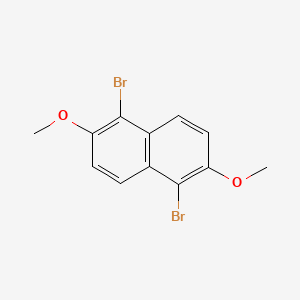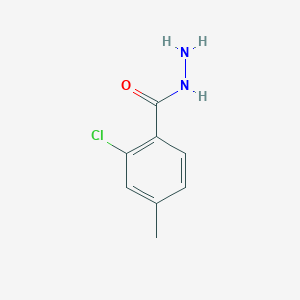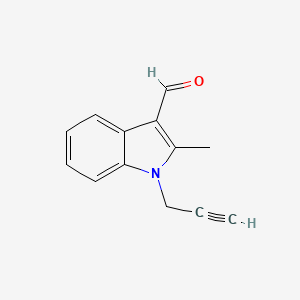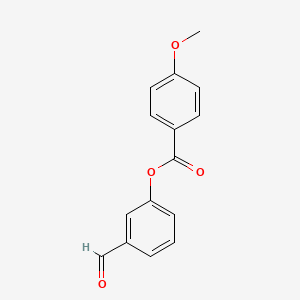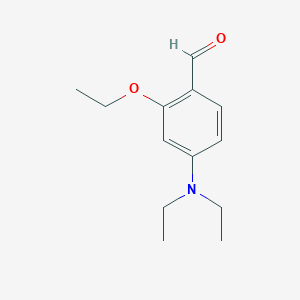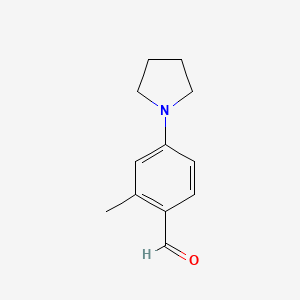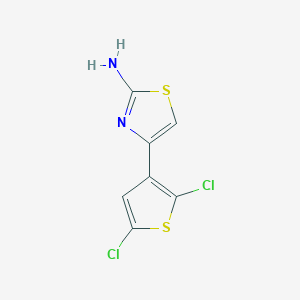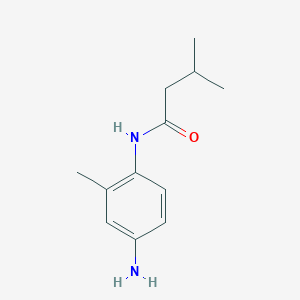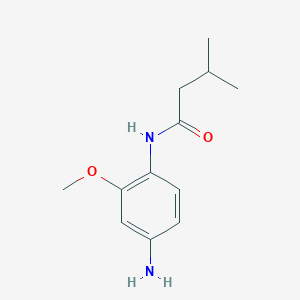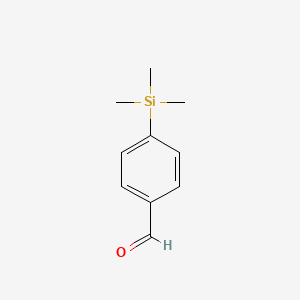
4-(三甲基硅基)苯甲醛
描述
4-(Trimethylsilyl)benzaldehyde is a chemical compound with the molecular weight of 178.31 . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Synthesis Analysis
4-(Trimethylsilyl)benzaldehyde can be synthesized by reacting 4-bromobenzaldehyde and triphenylphosphine in anhydrous triethylamine with ethynyltrimethylsilane and then with palladium (II) acetate under argon . It can also be prepared by Sonogashira coupling reaction between 4-bromobenzaldehyde and (trimethylsilyl) ethynyl .Molecular Structure Analysis
The InChI code for 4-(Trimethylsilyl)benzaldehyde is 1S/C10H14OSi/c1-12(2,3)10-6-4-9(8-11)5-7-10/h4-8H,1-3H3 . The InChI key is BPCNVZGALJUWSO-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving 4-(Trimethylsilyl)benzaldehyde are primarily its synthesis reactions, which involve reacting 4-bromobenzaldehyde and triphenylphosphine in anhydrous triethylamine with ethynyltrimethylsilane and then with palladium (II) acetate under argon . It can also be prepared by Sonogashira coupling reaction between 4-bromobenzaldehyde and (trimethylsilyl) ethynyl .Physical And Chemical Properties Analysis
4-(Trimethylsilyl)benzaldehyde is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .科学研究应用
Organic Synthesis
4-(Trimethylsilyl)benzaldehyde is an important raw material used in organic synthesis . It can be synthesized by reacting 4-bromobenzaldehyde and triphenylphosphine in anhydrous triethylamine with ethynyltrimethylsilane and then with palladium(II) acetate under argon .
Pharmaceuticals
This compound serves as an intermediate in the pharmaceutical industry . It can be used in the synthesis of various drugs, contributing to the development of new treatments and therapies.
安全和危害
The safety information for 4-(Trimethylsilyl)benzaldehyde includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
作用机制
Target of Action
It’s known that this compound is used in organic synthesis , suggesting that it may interact with various molecules depending on the specific reaction conditions.
Mode of Action
4-(Trimethylsilyl)benzaldehyde is often used in chemical reactions as a protecting group . It can protect sensitive functional groups in a molecule during a chemical reaction, preventing them from unwanted reactions . After the desired reaction has taken place, the protecting group can be removed, revealing the original functional group .
Biochemical Pathways
It’s known that this compound plays a role in the synthesis of various organic compounds , suggesting that it may influence multiple biochemical pathways depending on the context of its use.
Result of Action
As a protecting group in chemical reactions, it can prevent unwanted reactions and help guide the synthesis towards the desired product .
Action Environment
The action, efficacy, and stability of 4-(Trimethylsilyl)benzaldehyde can be influenced by various environmental factors. These may include the presence of other reactants, the temperature, pH, and solvent conditions of the reaction environment . As a chemical used in organic synthesis, it’s designed to be stable under a variety of conditions until it’s intentionally removed .
属性
IUPAC Name |
4-trimethylsilylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OSi/c1-12(2,3)10-6-4-9(8-11)5-7-10/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCNVZGALJUWSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348458 | |
| Record name | 4-(trimethylsilyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trimethylsilyl)benzaldehyde | |
CAS RN |
2199-32-8 | |
| Record name | 4-(trimethylsilyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



